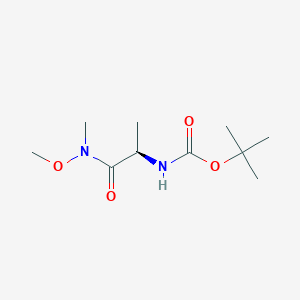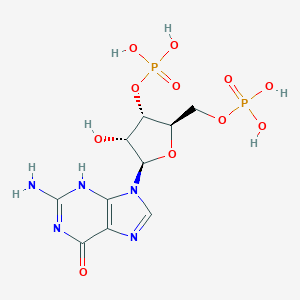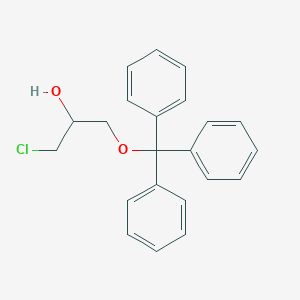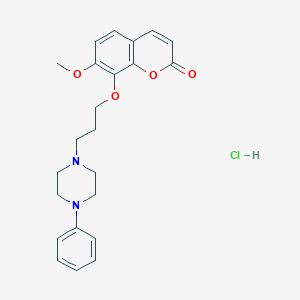
间苯二酚双(二苯基磷酸酯)
描述
Resorcinol bis(diphenyl phosphate) (RDP) is an organophosphorus compound widely used as a flame retardant in various materials, particularly in electric and electronic equipment. It is known for its effectiveness in enhancing fire resistance and is commonly found in plastics and dust collected around electronic devices .
Synthesis Analysis
The synthesis of RDP involves the reaction of phosphorus oxytrichloride with resorcinol and phenol. The process parameters, such as molar ratios, reaction time, and the use of catalysts, are critical in determining the yield and quality of the product. Optimal conditions have been identified to minimize the content of triphenyl phosphate (TPP) impurities and allow for the recycling of unreacted phosphorus oxytrichloride .
Molecular Structure Analysis
RDP's molecular structure consists of a resorcinol core with two diphenyl phosphate groups attached. This structure is crucial for its flame-retardant properties, as it facilitates the formation of a char layer upon combustion, which helps to insulate the material and slow down the burning process .
Chemical Reactions Analysis
Upon heating, RDP undergoes thermal degradation, which is initiated by an elimination reaction that generates reactive monomers and arynes. These intermediates can further react through condensations, transesterifications, and elimination reactions to form various products, including volatile triphenyl phosphate, oligomeric aryl/acid polyphosphates, and non-volatile polyphosphoric acid. These reactions contribute to the flame-retardant properties of RDP by enabling it to act in both the vapor phase and the condensed phase .
Physical and Chemical Properties Analysis
RDP exhibits properties that make it suitable for use as a flame retardant. It has been shown to accumulate in the condensed phase during combustion, particularly in the charred layer of burning specimens, suggesting a mechanism involving a Fries-type rearrangement and trans-esterification with phenolic groups formed during the thermal decomposition of materials like polycarbonate . The presence of RDP in a polycarbonate/acrylonitrile–butadiene–styrene (PC/ABS) blend has been found to influence the thermal decomposition behavior and combustion performance of the material, with various co-additives enhancing its efficiency .
科学研究应用
热塑性塑料和聚氨酯中的阻燃剂
间苯二酚双(二苯基磷酸酯)(RDP)主要用作热塑性树脂和聚氨酯中的非卤素阻燃添加剂。其高热稳定性和低挥发性,尤其是在高加工温度下,使其成为各种应用的合适选择。它已显示出改性 PPO 和聚碳酸酯/ABS 混合物、增强其阻燃性能的有效性 (Bright, Dashevsky, Moy, & Williams, 1997)。
体外人类代谢研究
虽然这与其应用没有直接关系,但值得注意的是一项关于 RDP 体外人类代谢的研究,这与评估其在各种应用中的安全性有关。该研究使用人肝微粒体和人肝细胞质研究了 RDP 的代谢,鉴定了各种单羟基和二羟基代谢物 (Ballesteros-Gómez, Van den Eede, & Covaci, 2015)。
在锂离子电池中的应用
RDP 的一项新应用是在锂离子电池中作为电解质添加剂。它不仅充当阻燃剂,还通过在特定电压下电聚合提供过充保护。这种双重功能增强了锂离子电池的安全性与稳定性 (Feng & Lu, 2013)。
棉织物的阻燃性
RDP 已成功用于处理棉织物以使其阻燃。RDP 与脲醛树脂等架桥剂结合使用,增强了棉织物的阻燃性,而不会明显改变其物理性能 (Jang 等人,2021)。
热降解和阻燃机理
对 RDP 热降解的研究揭示了其阻燃机理。降解过程涉及一系列反应,导致形成非挥发性多聚磷酸,使其作为阻燃剂有效 (Liu & Yao, 2018)。
在高回弹聚氨酯泡沫中的应用
RDP 已被用作高回弹聚氨酯泡沫中的阻燃剂。其高热稳定性在需要高加工温度的应用中特别有益。该研究探讨了它作为单一阻燃剂和与其他材料(如剥离石墨)协同使用的可能性 (Zhao Yi, 2007)。
安全和危害
未来方向
RDP is an emerging organophosphorus flame retardant and alternative to triphenyl phosphate (TPHP), which is a widespread environmental pollutant . The neurotoxicity of RDP has attracted much attention, as RDP exhibits a similar structure to TPHP, a neurotoxin . Therefore, more research is needed to understand the toxicities and health risks associated with RDP .
属性
IUPAC Name |
(3-diphenoxyphosphoryloxyphenyl) diphenyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24O8P2/c31-39(33-25-14-5-1-6-15-25,34-26-16-7-2-8-17-26)37-29-22-13-23-30(24-29)38-40(32,35-27-18-9-3-10-19-27)36-28-20-11-4-12-21-28/h1-24H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWICEWMBIBPFAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC(=CC=C3)OP(=O)(OC4=CC=CC=C4)OC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24O8P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8069197 | |
| Record name | Tetraphenyl m-phenylene bis(phosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8069197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
574.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Phosphoric acid, P,P'-1,3-phenylene P,P,P',P'-tetraphenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Resorcinol bis(diphenyl phosphate) | |
CAS RN |
57583-54-7 | |
| Record name | Resorcinol bis(diphenyl phosphate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57583-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphoric acid, P,P'-1,3-phenylene P,P,P',P'-tetraphenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057583547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, P,P'-1,3-phenylene P,P,P',P'-tetraphenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetraphenyl m-phenylene bis(phosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8069197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraphenyl m-phenylene bis(phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.282 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![1-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl]-2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole](/img/structure/B134499.png)






